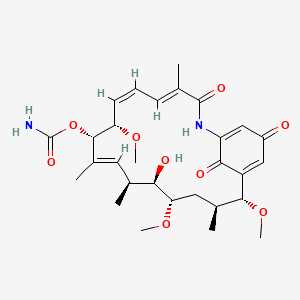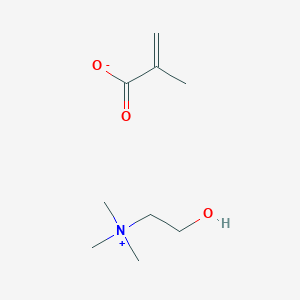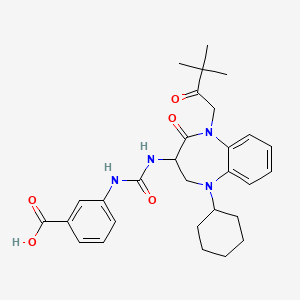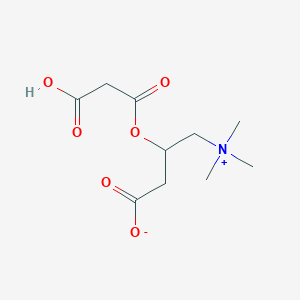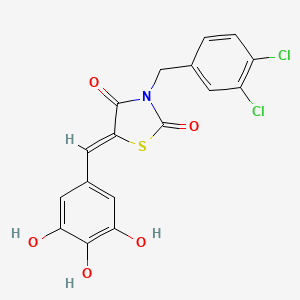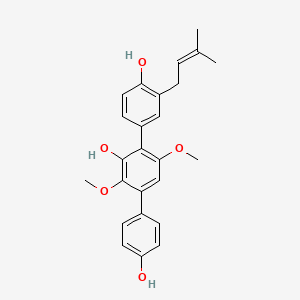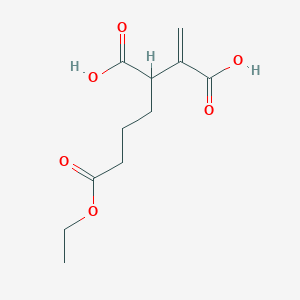![molecular formula C19H20O7 B1260749 5,11,17,19-Tetrahydroxy-15-methyl-2-oxapentacyclo[9.8.0.01,3.04,9.012,17]nonadeca-4(9),5,7-triene-10,13-dione](/img/structure/B1260749.png)
5,11,17,19-Tetrahydroxy-15-methyl-2-oxapentacyclo[9.8.0.01,3.04,9.012,17]nonadeca-4(9),5,7-triene-10,13-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LSM-4337 is a member of tetralins.
Aplicaciones Científicas De Investigación
Chemical Structure and Characteristics
The compound belongs to a class of complex organic molecules with intricate molecular structures. For example, a study by Devassia et al. (2018) on a related compound, 10-Methyl-9,11-annulated dibenzobarrelene, highlights the complex interactions and crystal structures often observed in these molecules. Such studies provide insights into the molecular geometry and intermolecular forces that are critical in the understanding and application of these compounds in various scientific research areas (Devassia et al., 2018).
Synthetic Pathways and Derivatives
Research on synthetic pathways and derivatives of complex organic molecules is an important area of study. For instance, the work by Gaidamovich and Torgov (1961) provides insights into the synthesis of related compounds, which can be vital for the development of new pharmaceuticals or materials (Gaidamovich & Torgov, 1961).
Potential Biological Activities
Studies on similar complex organic structures often explore their biological activities. A study by Ray et al. (2021) on a cyclic alkaloid compound from Ziziphus nummularia demonstrates potential anti-inflammatory properties. This suggests that compounds with similar structures could have significant biological and medicinal applications (Ray et al., 2021).
Propiedades
Nombre del producto |
5,11,17,19-Tetrahydroxy-15-methyl-2-oxapentacyclo[9.8.0.01,3.04,9.012,17]nonadeca-4(9),5,7-triene-10,13-dione |
|---|---|
Fórmula molecular |
C19H20O7 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
5,11,17,19-tetrahydroxy-15-methyl-2-oxapentacyclo[9.8.0.01,3.04,9.012,17]nonadeca-4(9),5,7-triene-10,13-dione |
InChI |
InChI=1S/C19H20O7/c1-8-5-11(21)14-17(24,6-8)7-12(22)19-16(26-19)13-9(3-2-4-10(13)20)15(23)18(14,19)25/h2-4,8,12,14,16,20,22,24-25H,5-7H2,1H3 |
Clave InChI |
FXOBIDROVMXPBW-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)C2C(C1)(CC(C34C2(C(=O)C5=C(C3O4)C(=CC=C5)O)O)O)O |
SMILES canónico |
CC1CC(=O)C2C(C1)(CC(C34C2(C(=O)C5=C(C3O4)C(=CC=C5)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Sodium;3-[2-[[3-carbamoyloxy-2-[[2-(2,3-dihydroxypropanoylamino)acetyl]-methylamino]propanoyl]amino]propanoylamino]-2-oxoazetidine-1-sulfonate](/img/structure/B1260668.png)
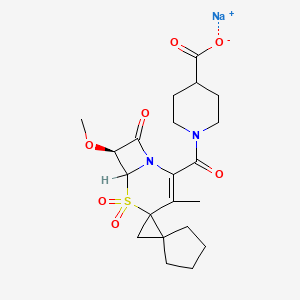
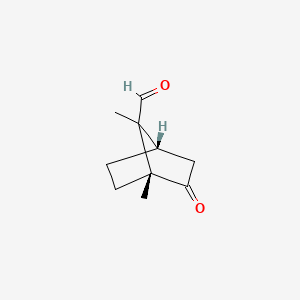
![5-[[4,5-Dihydroxy-6-(hydroxymethyl)-3-[(3,4,5-trihydroxy-2-oxanyl)oxy]-2-oxanyl]oxy]-7,8-dimethoxy-3-(4-methoxyphenyl)-1-benzopyran-4-one](/img/structure/B1260675.png)
